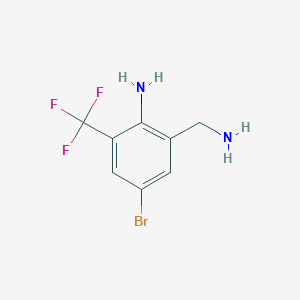
2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an aminomethyl group, a bromine atom, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the trifluoromethylation of aniline derivatives. For instance, the trifluoromethylarylation of alkenes using anilines has been reported, where hexafluoroisopropanol (HFIP) is used as a solvent to establish a hydrogen bonding network with the aniline and trifluoromethyl reagent . This method allows for the selective introduction of the trifluoromethyl group without the need for additives, transition metals, or photocatalysts.
Industrial Production Methods
Industrial production of this compound typically involves the reductive dechlorination of nitro or amino-substituted trifluoromethylbenzene derivatives in the presence of hydrogen and catalysts . This process ensures high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various substituted anilines, nitroanilines, and aminobenzotrifluorides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes . The bromine atom can participate in halogen bonding, further influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)aniline: This compound lacks the bromine and aminomethyl groups but shares the trifluoromethyl group, making it less reactive in certain substitution reactions.
2-Methyl-3-(trifluoromethyl)aniline: This compound has a methyl group instead of an aminomethyl group, leading to different chemical properties and reactivity.
Uniqueness
2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline is unique due to the combination of the aminomethyl, bromine, and trifluoromethyl groups, which confer distinct chemical reactivity and potential applications. The presence of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various scientific and industrial fields.
Properties
Molecular Formula |
C8H8BrF3N2 |
|---|---|
Molecular Weight |
269.06 g/mol |
IUPAC Name |
2-(aminomethyl)-4-bromo-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8BrF3N2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-2H,3,13-14H2 |
InChI Key |
CSFYHYFHMLHVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN)N)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















